molecular formula C3H8OS B156511 Ethyl methyl sulfoxide CAS No. 1669-98-3

Ethyl methyl sulfoxide

Cat. No.: B156511
CAS No.: 1669-98-3
M. Wt: 92.16 g/mol
InChI Key: VTRRCXRVEQTTOE-UHFFFAOYSA-N
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Description

Ethyl methyl sulfoxide is an organosulfur compound with the chemical formula CH₃S(O)C₂H₅. It belongs to the class of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is a colorless liquid at room temperature and is known for its polar nature, which makes it a versatile solvent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl methyl sulfoxide are not well-studied. It can be inferred from the properties of related compounds, such as DMSO. DMSO is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely due to the polar sulfinyl (>SO) functional group in sulfoxides , which allows them to participate in hydrogen bonding and other polar interactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Dmso, a related compound, has been shown to have various effects on cells. For instance, it can influence cell function by altering cell signaling pathways and gene expression

Molecular Mechanism

Based on the properties of DMSO, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dmso has been shown to have good thermal stability, which suggests that this compound may also be stable over time .

Metabolic Pathways

Sulfur-containing compounds like DMSO are known to be involved in complex metabolic pathways, including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis .

Transport and Distribution

Dmso is known to readily penetrate biological membranes , suggesting that this compound may have similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl sulfoxide can be synthesized through the oxidation of ethyl methyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is typically carried out at a temperature range of 60-80°C for 4-5 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. For example, the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of a catalyst like tantalum carbide can yield high amounts of this compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, periodic acid, and catalysts like tantalum carbide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Ethyl methyl sulfone.

    Reduction: Ethyl methyl sulfide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Reactions and Synthesis

1.1. Solvent Properties
EMSO is recognized for its high polarity and ability to dissolve a wide range of organic and inorganic compounds. It serves as an effective solvent in organic synthesis, particularly in reactions involving alkyl halides and nucleophiles. For instance, studies have shown that EMSO can facilitate reactions without the evolution of heat, making it suitable for sensitive chemical processes .

1.2. Chiral Sulfoxide Preparation
Recent research highlights the use of EMSO in the biocatalytic preparation of chiral sulfoxides via sulfoxide reductases. The enzyme MsrA has demonstrated high substrate tolerance and catalytic efficiency when using EMSO as a substrate, leading to the production of optically active sulfoxides with significant enantiomeric excess . This application is particularly valuable in pharmaceutical synthesis, where chirality is crucial.

Biological Applications

2.1. Cytotoxicity Studies
EMSO has been employed in cytotoxicity assays to evaluate its effects on various cell lines. Research indicates that EMSO exhibits protective properties against oxidative stress-induced damage in cells, suggesting potential therapeutic applications in treating conditions related to oxidative stress .

2.2. Toxicology Research
In toxicological studies, EMSO is utilized as a solvent for assessing the effects of various compounds on cellular systems. For example, it has been included in studies examining the biosynthesis and toxicity of ochratoxins, where it was found to influence cytological changes in plant cells .

Environmental Applications

3.1. Atmospheric Chemistry
EMSO plays a role in atmospheric chemistry, particularly in the study of gas-phase reactions involving sulfur compounds. Research has demonstrated that EMSO can form through the oxidation of ethyl methyl sulfide (EMS) by chlorine atoms in the atmosphere, contributing to the understanding of sulfur species' behavior under environmental conditions .

3.2. Green Chemistry Initiatives
The use of EMSO aligns with green chemistry principles due to its ability to facilitate reactions without harmful by-products or excessive energy requirements. Its application in asymmetric synthesis reduces the need for hazardous reagents and conditions, promoting safer chemical practices .

Data Tables and Case Studies

Application Area Description Reference
Chemical ReactionsSolvent for alkyl halides; facilitates nucleophilic substitutions
Chiral Sulfoxide SynthesisUsed as a substrate for MsrA enzyme to produce optically active sulfoxides
Cytotoxicity StudiesEvaluates protective effects against oxidative stress
Atmospheric ChemistryForms from oxidation reactions involving EMS
Green ChemistrySupports sustainable practices by minimizing hazardous waste

Case Study: Biocatalytic Synthesis of Chiral Sulfoxides

A notable case study involved the use of EMSO as a substrate for the enzyme MsrA in producing chiral sulfoxides with high enantiomeric excess. The study optimized reaction conditions to achieve yields exceeding 90% ee while eliminating expensive cofactors typically required in traditional methods . This approach not only enhances efficiency but also aligns with environmentally friendly practices.

Comparison with Similar Compounds

  • Dimethyl sulfoxide
  • Diethyl sulfoxide
  • Methyl phenyl sulfoxide

Biological Activity

Ethyl methyl sulfoxide (EMS), a sulfoxide compound, has garnered attention for its diverse biological activities. This article explores the biological properties of EMS, including its chemical behavior, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C3H8O2S\text{C}_3\text{H}_8\text{O}_2\text{S} and is characterized by the presence of a sulfoxide functional group. This group is known for its ability to participate in various chemical reactions, making EMS a versatile compound in both organic synthesis and biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that EMS exhibits significant antimicrobial activity. Studies have shown that sulfoxides can inhibit the growth of various bacterial and fungal strains. For instance, EMS has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating potential as an antimicrobial agent .

2. Antioxidant Activity

EMS has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. The antioxidant capacity of EMS has been assessed using various assays, including DPPH and ABTS methods, revealing promising results in scavenging free radicals .

3. Enzymatic Reactions

The biological activity of EMS can be partially attributed to its interaction with enzymes. Sulfoxides are substrates for sulfoxide reductases, which catalyze their reduction to corresponding sulfides. This enzymatic activity is significant in cellular metabolism and may influence various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of EMS demonstrated its effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating that EMS could serve as a potential alternative to conventional antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

This table illustrates the varying degrees of susceptibility among different microorganisms to EMS treatment.

Case Study 2: Antioxidant Potential

In another study focusing on the antioxidant capacity of EMS, various concentrations were tested against free radicals through DPPH assay:

Concentration (mg/mL)% Inhibition
0.530
1.050
2.080

The results indicate a dose-dependent increase in antioxidant activity, highlighting the potential health benefits of EMS.

The biological activities of EMS can be explained through several mechanisms:

  • Redox Reactions : The sulfoxide group can undergo reduction to sulfides, which may influence redox-sensitive pathways within cells.
  • Enzyme Interaction : EMS may modulate enzyme activities by acting as a substrate or inhibitor, impacting metabolic processes.
  • Cell Membrane Interaction : The lipophilic nature of EMS allows it to interact with cell membranes, potentially altering permeability and influencing cellular responses.

Properties

IUPAC Name

1-methylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRCXRVEQTTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937254
Record name (Methanesulfinyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-98-3
Record name Ethane, (methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methanesulfinyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl methyl sulfoxide
Ethyl methyl sulfoxide
Ethyl methyl sulfoxide
Ethyl methyl sulfoxide
Customer
Q & A

Q1: How does Ethyl Methyl Sulfoxide compare to its more well-known counterpart, Dimethyl Sulfoxide (DMSO), in terms of its physicochemical properties and behavior in aqueous solutions?

A1: Both this compound (EMSO) and Dimethyl Sulfoxide (DMSO) are highly miscible with water, exhibiting strong interactions that lead to non-ideal mixture behavior, particularly in the 30-50 mol% sulfoxide range []. This range also corresponds to relatively high dynamic viscosities for both sulfoxides in water. While their structural and thermodynamic properties in solution are similar, EMSO and DMSO differ significantly in their dynamic properties. For instance, EMSO demonstrates faster dipole reorientation and higher mobility compared to DMSO at room temperature []. This difference could be attributed to the slightly larger and more flexible ethyl group in EMSO compared to the methyl groups in DMSO.

Q2: Can molecular modeling techniques accurately predict the behavior of this compound within confined environments, like those found in biological systems?

A2: Yes, molecular modeling simulations have proven valuable in understanding the behavior of EMSO and related molecules in various environments. For example, simulations have been successfully used to estimate the energy barriers associated with the interconversion of EMSO within calix[4]arene-based (thia)carcerands []. These simulations accurately predicted higher energy barriers for thiacarcerands compared to their amide counterparts, a finding corroborated by experimental 2D EXSY NMR data. This suggests that molecular modeling can be a powerful tool for predicting the dynamic behavior and binding affinities of EMSO in complex biological systems.

Q3: Have any studies investigated the potential of this compound as a component in cryoprotective solutions?

A3: While EMSO itself has not been extensively studied as a cryoprotectant, its slower dipole reorientation and higher viscosity compared to DMSO [] suggest it could have potential applications in cryopreservation. The slower dynamics of EMSO might be advantageous in reducing ice crystal formation during freezing, a crucial factor for successful cryopreservation. Further research is needed to explore the specific properties of EMSO in cryoprotective formulations and compare its efficacy with established cryoprotectants.

Q4: What is known about the coordination chemistry of this compound with transition metals like platinum?

A4: this compound, like other sulfoxides, can act as a ligand in transition metal complexes. Crystallographic studies have shown that EMSO coordinates to platinum(II) in a cis configuration, forming a square planar complex with two chloride ligands []. The sulfur atom of EMSO acts as the donor atom, coordinating to the platinum center. This coordination chemistry of EMSO with transition metals could have implications for its potential biological activity and applications in catalysis.

Q5: How does the structure of this compound influence its interactions with other molecules, particularly in the context of intermolecular interactions at interfaces?

A5: The presence of both an ethyl and a methyl group in EMSO contributes to its unique intermolecular interactions. The ethyl group, being more hydrophobic than the methyl group, can influence the molecule's behavior at interfaces, such as the vapor-liquid interface []. Molecular dynamics simulations and quantum-chemical calculations could provide valuable insights into how the structural features of EMSO affect its orientation and interactions with other molecules at interfaces, which could be relevant to its biological activity and applications in areas like drug delivery.

Q6: Has this compound been used in organic synthesis, and if so, what types of reactions has it been involved in?

A6: this compound has been explored as a reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions []. While the exact mechanism and products of these reactions require further investigation, the presence of EMSO can lead to the formation of complex mixtures, potentially involving the formation of sulfonium salts. This area of research highlights the potential of EMSO as a synthetic building block and its ability to participate in diverse chemical transformations.

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